![molecular formula Cs2O3Se B103488 Dicesium selenite CAS No. 15586-47-7](/img/structure/B103488.png)
Dicesium selenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicesium selenite is a chemical compound with the chemical formula Cs2SeO3. It is a white crystalline powder that is soluble in water and has a high melting point. Dicesium selenite has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and environmental science.
Wirkmechanismus
The mechanism of action of dicesium selenite is not fully understood, but it is believed to be related to its ability to induce oxidative stress in cells. This oxidative stress can lead to apoptosis, or programmed cell death, in cancer cells. In materials science, dicesium selenite is used as a precursor for the synthesis of materials with unique electronic and optical properties.
Biochemical and Physiological Effects:
Dicesium selenite has been shown to have various biochemical and physiological effects. In cancer cells, dicesium selenite can induce apoptosis and inhibit cell proliferation. In materials science, dicesium selenite can be used to synthesize materials with unique electronic and optical properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dicesium selenite in laboratory experiments is its relatively easy synthesis and availability. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on dicesium selenite. In medicine, further studies are needed to determine the optimal dosage and delivery method for its use as a chemotherapeutic agent. In materials science, research is focused on the development of new materials with unique electronic and optical properties. In environmental science, dicesium selenite is being studied for its potential use in the removal of heavy metals from contaminated water.
In conclusion, dicesium selenite is a chemical compound that has potential applications in various scientific fields. Its easy synthesis and availability make it a useful compound for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and environmental science.
Synthesemethoden
Dicesium selenite can be synthesized using various methods, including the reaction of cesium hydroxide with selenium dioxide or the reaction of cesium carbonate with selenous acid. The synthesis of dicesium selenite is relatively straightforward and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Dicesium selenite has been extensively studied for its potential applications in various scientific fields. In medicine, dicesium selenite has been shown to have anticancer properties and can be used as a potential chemotherapeutic agent. In materials science, dicesium selenite has been used as a precursor for the synthesis of various materials, including semiconductors and electrochromic materials. In environmental science, dicesium selenite has been studied for its potential use in the removal of heavy metals from contaminated water.
Eigenschaften
CAS-Nummer |
15586-47-7 |
---|---|
Produktname |
Dicesium selenite |
Molekularformel |
Cs2O3Se |
Molekulargewicht |
392.78 g/mol |
IUPAC-Name |
dicesium;selenite |
InChI |
InChI=1S/2Cs.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI-Schlüssel |
GHJWFYKYSBLTHI-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Cs+].[Cs+] |
Kanonische SMILES |
[O-][Se](=O)[O-].[Cs+].[Cs+] |
Andere CAS-Nummern |
15586-47-7 |
Synonyme |
dicesium selenite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.